

Spectroscopic Profile of 1-(3-Aminophenyl)ethanol: A Technical Guide

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Compound of Interest

Compound Name: 1-(3-Aminophenyl)ethanol

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This technical guide provides a comprehensive overview of the spectroscopic data for the organic compound **1-(3-Aminophenyl)ethanol**, a molecule of interest to researchers and professionals in the fields of chemical synthesis and drug development. This document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented with generalized experimental protocols and a visual representation of the analytical workflow.

Chemical Structure and Properties

1-(3-Aminophenyl)ethanol is an aromatic amino alcohol with the chemical formula $C_8H_{11}NO$ and a molecular weight of 137.18 g/mol ^[1]. Its structure consists of an ethanol group attached to a benzene ring at the first carbon, with an amino group substituted at the meta-position (position 3) of the phenyl ring.

Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for **1-(3-Aminophenyl)ethanol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
Data not explicitly found in search results			

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppm	Assignment
Data not explicitly found in search results	

Note: While specific chemical shifts and coupling constants for **1-(3-Aminophenyl)ethanol** were not explicitly available in the search results, data for structurally similar compounds can be found in various chemical literature databases.[\[2\]](#)

Infrared (IR) Spectroscopy

The IR spectrum of **1-(3-Aminophenyl)ethanol** is characterized by the following absorption bands, indicative of its functional groups.

Characteristic IR Absorption Bands

Wavenumber (cm ⁻¹)	Functional Group
Broad peak around 3350	O-H stretch (alcohol)
Typically 3400-3250	N-H stretch (primary amine)
Typically 3100-3000	Aromatic C-H stretch
Typically 2975-2850	Aliphatic C-H stretch
Typically 1620-1580	N-H bend (amine)
Typically 1600-1450	Aromatic C=C stretch
Typically 1250-1000	C-O stretch (alcohol)
Typically 1350-1250	C-N stretch (aromatic amine)

Note: The presence of a broad peak around 3350 cm⁻¹ is indicative of the O-H stretch from the alcohol group.

Mass Spectrometry (MS)

Mass spectrometry of **1-(3-Aminophenyl)ethanol** provides crucial information about its molecular weight and fragmentation pattern.

Mass Spectrometry Data

m/z (mass-to-charge ratio)	Interpretation
137	Molecular ion [M] ⁺
122	[M - CH ₃] ⁺
94	Major fragment
77	Phenyl fragment [C ₆ H ₅] ⁺

The Gas Chromatography-Mass Spectrometry (GC-MS) data from the NIST library indicates major peaks at m/z 94, 137, and 77 or 122.[\[1\]](#) Predicted mass spectrometry data also suggests

the presence of various adducts such as $[M+H]^+$ (m/z 138.09134) and $[M+Na]^+$ (m/z 160.07328).^[3]

Experimental Protocols

The following are generalized methodologies for obtaining the spectroscopic data presented above.

NMR Spectroscopy (^1H and ^{13}C)

- **Sample Preparation:** A small amount of the **1-(3-Aminophenyl)ethanol** sample is dissolved in a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube. A small quantity of a reference standard, such as tetramethylsilane (TMS), is often added.
- **Data Acquisition:** The NMR tube is placed in the spectrometer. For ^1H NMR, the instrument is tuned to the proton frequency, and a series of radiofrequency pulses are applied. The resulting free induction decay (FID) signal is recorded. For ^{13}C NMR, the instrument is tuned to the carbon-13 frequency, and proton decoupling is typically used to simplify the spectrum.
- **Data Processing:** The FID is converted into a spectrum using a Fourier transform. The resulting spectrum is then phased, baseline-corrected, and referenced to the TMS signal (0 ppm). The chemical shifts, multiplicities, coupling constants (for ^1H NMR), and integrals are then determined.

Infrared (IR) Spectroscopy

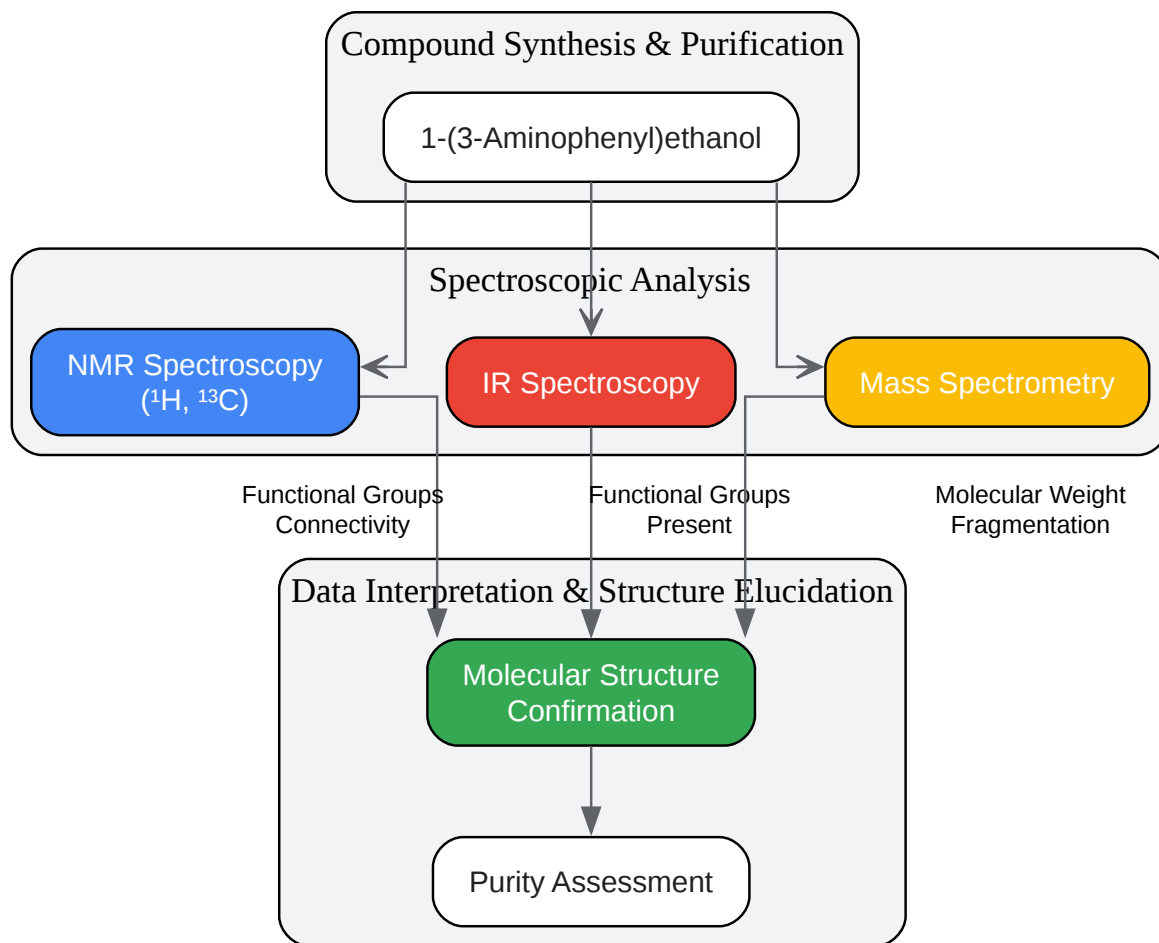
- **Sample Preparation (Attenuated Total Reflectance - ATR):** A small amount of the solid **1-(3-Aminophenyl)ethanol** is placed directly onto the ATR crystal. Pressure is applied to ensure good contact between the sample and the crystal.
- **Data Acquisition:** An infrared beam is passed through the ATR crystal. The beam interacts with the sample at the surface, and the attenuated radiation is directed to the detector.
- **Data Processing:** The instrument records the intensity of the transmitted or absorbed infrared radiation as a function of wavenumber (cm^{-1}). The resulting plot is the IR spectrum.

Mass Spectrometry (MS)

- **Sample Introduction and Ionization:** The **1-(3-Aminophenyl)ethanol** sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation from any impurities. In the ion source, the sample molecules are bombarded with electrons (Electron Ionization - EI), causing them to lose an electron and form a positively charged molecular ion.
- **Mass Analysis:** The ions are accelerated into a mass analyzer (e.g., a quadrupole or magnetic sector), which separates them based on their mass-to-charge (m/z) ratio.
- **Detection:** The separated ions are detected, and their abundance is recorded for each m/z value. The resulting data is plotted as a mass spectrum, showing the relative intensity of each ion.

Analytical Workflow Visualization

The following diagram illustrates the logical workflow for the spectroscopic characterization of an organic compound like **1-(3-Aminophenyl)ethanol**.



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Caption: Workflow for the spectroscopic characterization of **1-(3-Aminophenyl)ethanol**.

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